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molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

4'-Fluoro-3'-nitroacetophenone

Cat. No. B108681
M. Wt: 183.14 g/mol
InChI Key: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
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Patent
US06187809B1

Procedure details

13.8 g of 4′-fluoroacetophenone (provided from Tokyo Chemical Industry Co., Ltd.) were added in two portions to 100 ml of fuming nitric acid cooled to −10° C. with agitation. After the mixture was warmed to room temperature, the agitation was continued for further 4 hours. This mixture was poured into 1.0 liter of ice water and was extracted with 500 ml of ethyl acetate. The organic layer was dried and the solvent was distilled off under a reduced pressure. The residue was purified by a column chromatography (9/1-4/1: n-hexane/ethyl acetate) twice, whereby 4.16 g of the above-identified were obtained. Rf=0.50 (chloroform).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with 500 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography (9/1-4/1: n-hexane/ethyl acetate) twice
CUSTOM
Type
CUSTOM
Details
whereby 4.16 g of the above-identified were obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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